molecular formula C6H17NO B1590462 Diethyldimethylammonium hydroxide CAS No. 95500-19-9

Diethyldimethylammonium hydroxide

Cat. No.: B1590462
CAS No.: 95500-19-9
M. Wt: 119.21 g/mol
InChI Key: JQDCIBMGKCMHQV-UHFFFAOYSA-M
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Description

Diethyldimethylammonium hydroxide is an organic compound with the molecular formula C6H17NO. It is a quaternary ammonium compound, characterized by the presence of a positively charged nitrogen atom bonded to four alkyl groups. This compound is commonly used as a structure-directing agent in the synthesis of zeolites and other catalytic materials .

Biochemical Analysis

Biochemical Properties

Diethyldimethylammonium hydroxide plays a significant role in biochemical reactions. It acts as a structure-directing agent in the synthesis of zeolites, such as UZM-8 and zeolite Y nanoparticles . These zeolites are used as catalysts in various chemical reactions, including the isopropylation of benzene to form cumene . This compound interacts with enzymes and proteins involved in these catalytic processes, facilitating the formation of specific products. The compound’s hydroxide ion can also participate in nucleophilic substitution reactions, further influencing biochemical pathways.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s hydroxide ion can alter the pH of the cellular environment, affecting enzyme activity and metabolic reactions. Additionally, this compound can interact with cell membranes, potentially disrupting membrane integrity and affecting ion transport . These interactions can lead to changes in cellular function and overall cell health.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, either inhibiting or activating their activity. For example, this compound can act as an inhibitor of certain enzymes involved in metabolic pathways, leading to changes in metabolite levels and flux . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, altering the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture . Long-term exposure to the compound can lead to changes in cellular function, including alterations in enzyme activity and gene expression. These temporal effects should be carefully monitored in in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can exhibit toxic or adverse effects . These effects can include disruptions in metabolic pathways, enzyme inhibition, and changes in gene expression. It is important to determine the threshold dose at which these adverse effects occur to ensure safe usage of the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, this compound can participate in nucleophilic substitution reactions, affecting the synthesis and degradation of specific metabolites. Additionally, the compound can influence the activity of enzymes involved in energy production and biosynthetic pathways, further impacting cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for understanding its biochemical effects. The compound can be transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, this compound can interact with binding proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also affect its overall activity and function.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence energy production and metabolic pathways. Understanding the subcellular localization of this compound is essential for elucidating its biochemical effects.

Preparation Methods

Diethyldimethylammonium hydroxide can be synthesized through various methods. One common synthetic route involves the reaction of diethyldimethylamine with an alkyl halide, followed by the addition of a hydroxide source to form the hydroxide salt. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .

In industrial production, this compound is often prepared by the hydrolysis of diethyldimethylammonium chloride in the presence of a strong base, such as sodium hydroxide. This method allows for the efficient production of the compound in large quantities .

Chemical Reactions Analysis

Diethyldimethylammonium hydroxide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Diethyldimethylammonium hydroxide is similar to other quaternary ammonium compounds, such as tetraethylammonium hydroxide and tetrapropylammonium hydroxide. it is unique in its specific alkyl group composition, which gives it distinct properties and reactivity. Similar compounds include:

These compounds share similar chemical properties but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

diethyl(dimethyl)azanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N.H2O/c1-5-7(3,4)6-2;/h5-6H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDCIBMGKCMHQV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](C)(C)CC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80888747
Record name Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1)
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Molecular Weight

119.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1)
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CAS No.

95500-19-9
Record name Diethyldimethylammonium hydroxide
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Record name Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1)
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Record name Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1)
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Record name Ethanaminium, N-ethyl-N,N-dimethyl-, hydroxide (1:1)
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Record name Diethyldimethylammonium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Diethyldimethylammonium hydroxide function as a structure-directing agent in zeolite synthesis?

A: this compound acts as a structure-directing agent (SDA) during the hydrothermal synthesis of zeolites. [] SDAs like this compound occupy the void spaces within the forming zeolite framework. The size, shape, and charge of the SDA molecule influence the final structure of the zeolite pores and channels. In the case of PLS-4, this compound directs the formation of a layered silicate structure with ferrierite layers, similar to RUB-36. [] This layered silicate can then be transformed into a CDO-type zeolite via a dehydration-condensation reaction. []

Q2: Can you explain the role of this compound in synthesizing layered uranyl diphosphonates and how its structure influences the final product?

A: this compound participates in the hydrothermal synthesis of layered uranyl diphosphonate compounds. [] In the reaction with Uranyl nitrate and 1,4-benzenebisphosphonic acid, this compound acts as a templating agent, influencing the crystal structure of the resulting compound. While this compound leads to the formation of the layered compound [(CH3CH2)2N(CH3)2][(UO2)3(O3PC6H4PO3H)2F(H2O)] (Et2Me2Ubbp), its larger size compared to tetramethylammonium hydroxide results in a different arrangement of UO6F and UO7 pentagonal bipyramids within the layered framework. [] This highlights how variations in SDA size and structure can impact the specific arrangement of building blocks within the final uranyl diphosphonate material.

Q3: Are there any alternative structure-directing agents to this compound in the synthesis of PLS-type materials, and how do their properties compare?

A: Yes, Tetramethylammonium hydroxide is another SDA used in the synthesis of PLS-type layered silicates. [] When used instead of this compound, it leads to the formation of PLS-3, a structure similar to layered silicate PREFER but with a smaller interlayer distance. [] This difference in interlayer distance highlights how even slight variations in SDA size (Tetramethylammonium vs. Diethyldimethylammonium) can impact the structural features of the resulting layered silicate.

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